Home > Products > Screening Compounds P51520 > Raloxifene 4'-glucuronide-d4 (lithium)
Raloxifene 4'-glucuronide-d4 (lithium) -

Raloxifene 4'-glucuronide-d4 (lithium)

Catalog Number: EVT-12545469
CAS Number:
Molecular Formula: C34H34LiNO10S
Molecular Weight: 659.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raloxifene 4'-glucuronide-d4 (lithium) is a stable isotope-labeled derivative of raloxifene, a selective estrogen receptor modulator primarily used in the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. This compound is formed through the glucuronidation of raloxifene, a process that enhances its solubility and excretion. The glucuronidation pathway is crucial for understanding the pharmacokinetics and metabolism of raloxifene, as it affects the drug's efficacy and safety profile.

Source

Raloxifene 4'-glucuronide-d4 is synthesized from raloxifene, which undergoes metabolic modification primarily through the action of uridine diphosphate-glucuronosyltransferases (UGTs), specifically UGT1A8 and UGT1A10. These enzymes facilitate the addition of glucuronic acid to the drug, resulting in its glucuronide forms .

Classification

Raloxifene 4'-glucuronide-d4 belongs to the class of compounds known as selective estrogen receptor modulators. It is categorized as a glucuronide metabolite, which indicates its role in drug metabolism and pharmacokinetics. The lithium salt form enhances its stability and solubility in biological systems .

Synthesis Analysis

Methods

The synthesis of raloxifene 4'-glucuronide-d4 involves several key steps:

  1. Starting Material: Raloxifene is used as the primary substrate.
  2. Glucuronidation Reaction: The compound undergoes glucuronidation facilitated by UGTs. Specifically, UGT1A8 and UGT1A10 are responsible for the formation of this glucuronide.
  3. Stable Isotope Labeling: The deuterium-labeled form (d4) is incorporated during synthesis to allow for precise tracking in metabolic studies.

Technical Details

The reaction conditions typically involve incubating raloxifene with UDP-glucuronic acid in the presence of recombinant UGT enzymes. Analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry are employed to confirm the formation of raloxifene 4'-glucuronide-d4 and to analyze its purity .

Molecular Structure Analysis

Structure

Raloxifene 4'-glucuronide-d4 has a complex molecular structure characterized by its glucuronide moiety attached to the raloxifene backbone. The structural formula can be represented as:

C34H35LiNO10SC_{34}H_{35}LiNO_{10}S

Data

The molecular weight of raloxifene 4'-glucuronide-d4 is approximately 675.5 g/mol. The compound features functional groups typical of glucuronides, including hydroxyl and ether linkages that contribute to its solubility and reactivity.

Chemical Reactions Analysis

Reactions

Raloxifene 4'-glucuronide-d4 participates in various chemical reactions typical of glucuronides, including hydrolysis and conjugation reactions. The stability of this compound under physiological conditions allows it to be effectively utilized in metabolic studies.

Technical Details

The compound's stability can be assessed using high-performance liquid chromatography methods, where it shows resilience against hydrolytic conditions but is sensitive to enzymatic cleavage by β-glucuronidase, confirming its identity as a glucuronide .

Mechanism of Action

Process

The mechanism by which raloxifene 4'-glucuronide-d4 exerts its effects involves binding to estrogen receptors, modulating their activity depending on the tissue type. This selective binding leads to various biological responses, including bone density maintenance and inhibition of breast cancer cell proliferation.

Data

The binding affinity of raloxifene 4'-glucuronide-d4 to estrogen receptors has been quantified with an IC50 value of approximately 370 μM, indicating its potential efficacy in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Stable under physiological pH but can be hydrolyzed under extreme conditions.
  • Reactivity: Reacts with β-glucuronidase enzymes, leading to the release of free raloxifene.

Relevant data on these properties can be found in various chemical databases such as PubChem .

Applications

Scientific Uses

Raloxifene 4'-glucuronide-d4 is primarily utilized in pharmacokinetic studies to track the metabolism of raloxifene in biological systems. Its stable isotope labeling allows researchers to accurately measure drug concentrations and understand metabolic pathways involving glucuronidation. Additionally, it serves as a reference standard in analytical chemistry for developing methods to quantify raloxifene and its metabolites in biological samples .

Properties

Product Name

Raloxifene 4'-glucuronide-d4 (lithium)

IUPAC Name

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

Molecular Formula

C34H34LiNO10S

Molecular Weight

659.7 g/mol

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2;

InChI Key

AKGXZWGDHSMZHM-PFQBEMBKSA-M

Canonical SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.